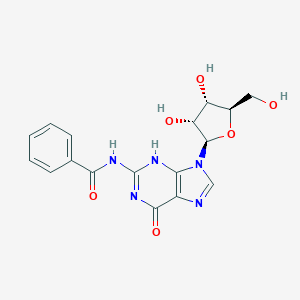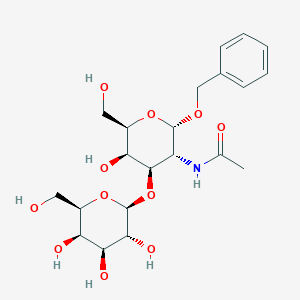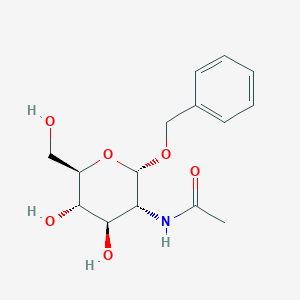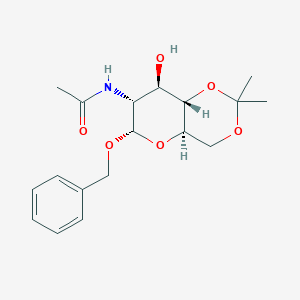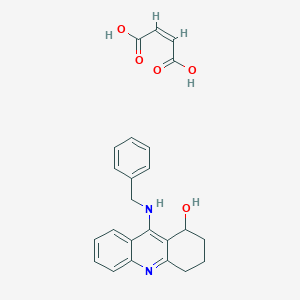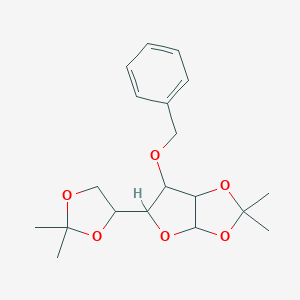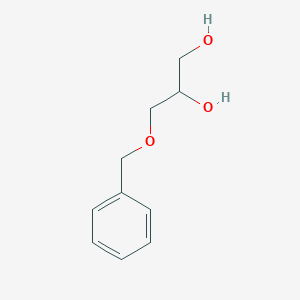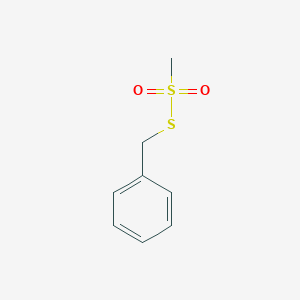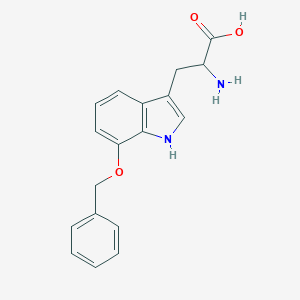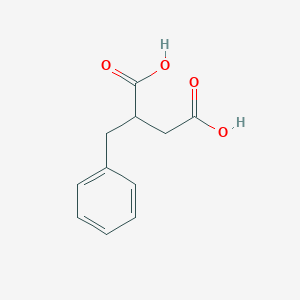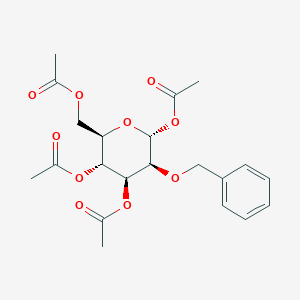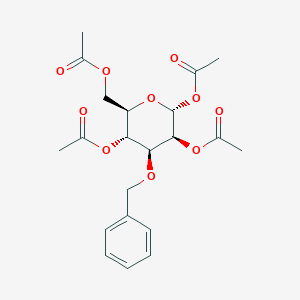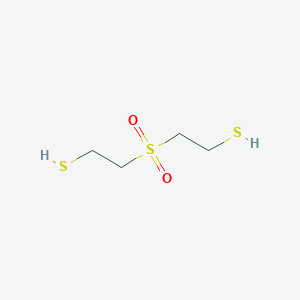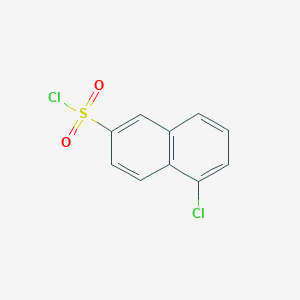
5-chloronaphthalene-2-sulfonyl Chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonyl chloride derivatives, such as 5-chloronaphthalene-2-sulfonyl chloride, often involves the chlorination of corresponding sulfonic acids or their derivatives. For example, the reaction of dimethylsulfoxide and dimethyl aminonaphthalene-1-sulfonyl chloride under specific conditions highlights the general pathway towards synthesizing sulfonyl chloride derivatives, involving sulfoxonium intermediates (Boyle, 1966). Another approach involves the use of thionyl chloride for converting sulfonic acids or their sodium salts into corresponding sulfonyl chlorides, showcasing a simple and effective method for the synthesis of sulfonyl chloride compounds (Humljan & Gobec, 2005).
Molecular Structure Analysis
The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group (SO2Cl) attached to an aromatic system. The precise arrangement of atoms and bonds within molecules like 5-chloronaphthalene-2-sulfonyl chloride can be elucidated through techniques such as X-ray crystallography, as demonstrated in studies of related compounds (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonyl chlorides are highly reactive towards nucleophiles due to the presence of the electrophilic sulfonyl chloride group, facilitating a variety of chemical reactions. These compounds can undergo reactions with ammonia, hydrazine, or sodium azide to produce sulfonamides, sulfonyl hydrazides, or sulfonyl azides, respectively. Such reactions underscore the versatility of sulfonyl chlorides in synthetic chemistry (Cremlyn et al., 1981).
Physical Properties Analysis
The physical properties of 5-chloronaphthalene-2-sulfonyl chloride, such as melting and boiling points, solubility in various solvents, and stability, are crucial for its handling and application in chemical synthesis. While specific data on 5-chloronaphthalene-2-sulfonyl chloride might not be readily available, the study of related sulfonyl chloride compounds provides insights into the general physical characteristics of these compounds, including their reactivity and stability under different conditions.
Chemical Properties Analysis
The chemical properties of sulfonyl chlorides, including their reactivity, acidity, and interactions with various nucleophiles, are central to their application in organic synthesis. The reactivity of sulfonyl chlorides towards nucleophilic substitution reactions enables the synthesis of a wide range of sulfonamide derivatives, which can exhibit various biological activities. The study of sulfonyl chloride reactions not only highlights their synthetic utility but also helps in understanding the underlying mechanisms governing their reactivity (Obafemi, 1982).
Applications De Recherche Scientifique
Biological Research Applications : The fluorescent dye 1-Dimethylaminonaphthalene-5-sulfonyl chloride, a related compound, has been found to inhibit the ATPase activity of myosin A and partially inhibit its actin-binding ability. This suggests a potential link to the biological active center of myosin A, highlighting its significance in biological research (Kasuya & Takashina, 1965).
Drug Development : Polymer-supported sulfonyl chloride, similar in structure, has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones. This synthesis offers potential for drug development and demonstrates broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Chemical Synthesis : 5-chloro-2-thiophenesulfonyl chloride, a compound with a similar sulfonyl chloride group, reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides. These can be further refined into sulfonamides, demonstrating its versatility in chemical reactions (Obafemi, 1982).
Synthesis of Peptidosulfonamide Peptidomimetics : N-phthalimido-aminoethanesulfonyl chlorides, which can be synthesized from amino acids using thionyl chloride, provide new building blocks for peptidosulfonamide peptidomimetics. This application is crucial for creating molecules that mimic the structure of peptides (Humljan & Gobec, 2005).
Potential Antimicrobial Drugs : Research on sulfonyl phenoxides, which are structurally similar, has shown negative effects on human health. These findings suggest potential use in developing antimicrobial drugs (Ovonramwen, Owolabi, & Falodun, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVPVPQQNFKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370938 | |
| Record name | 5-chloronaphthalene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloronaphthalene-2-sulfonyl Chloride | |
CAS RN |
89108-45-2 | |
| Record name | 5-chloronaphthalene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloronaphthalene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



